molecular formula C23H20F4N2O3S B2586099 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 451483-46-8

5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2586099
CAS No.: 451483-46-8
M. Wt: 480.48
InChI Key: HSJCAOTWRAUXNV-UHFFFAOYSA-N
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Description

5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique structural features, including a benzyl(ethyl)sulfamoyl group, a fluorine atom, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl(ethyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then treated with sulfuryl chloride to yield benzyl(ethyl)sulfamoyl chloride.

    Introduction of the Fluorine Atom: The next step involves the fluorination of a suitable aromatic precursor, such as 2-fluorobenzoic acid, using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Coupling Reaction: The final step is the coupling of the benzyl(ethyl)sulfamoyl chloride with the fluorinated aromatic compound in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzamides, sulfonamides, and fluorinated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 5-[benzyl(ethyl)sulfamoyl]-2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide
  • 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(methyl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide stands out due to the presence of both the fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups provides a unique profile that can be exploited in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F4N2O3S/c1-2-29(15-16-6-4-3-5-7-16)33(31,32)19-12-13-21(24)20(14-19)22(30)28-18-10-8-17(9-11-18)23(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCAOTWRAUXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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